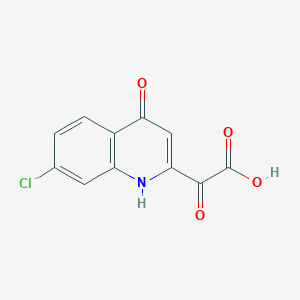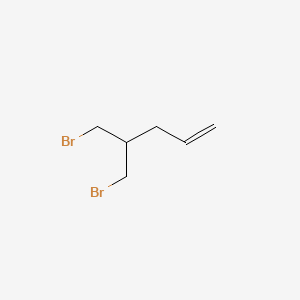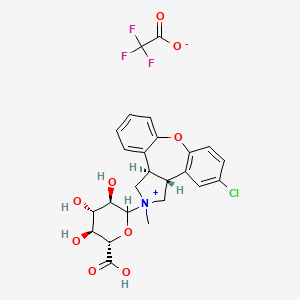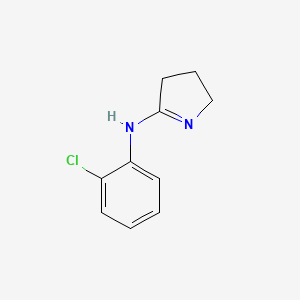
bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine: is a complex organic compound that features a triazole ring, benzoyl, and chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine typically involves the reaction of 2-benzoyl-4-chlorophenyl hydrazine with methyl isothiocyanate to form an intermediate. This intermediate is then reacted with formaldehyde and ammonium chloride under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules with potential biological activity .
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mecanismo De Acción
The mechanism of action of bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzoyl group are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzoyl derivatives: Compounds with the benzoyl group often have similar reactivity and applications in organic synthesis.
Chlorophenyl derivatives: These compounds share the chlorophenyl group and are used in similar chemical reactions and applications.
Uniqueness: Bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C34H27Cl2N7O2 |
|---|---|
Peso molecular |
636.5 g/mol |
Nombre IUPAC |
[2-[3-[[[4-(2-benzoyl-4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]methylamino]methyl]-5-methyl-1,2,4-triazol-4-yl]-5-chlorophenyl]-phenylmethanone |
InChI |
InChI=1S/C34H27Cl2N7O2/c1-21-38-40-31(42(21)29-15-13-25(35)17-27(29)33(44)23-9-5-3-6-10-23)19-37-20-32-41-39-22(2)43(32)30-16-14-26(36)18-28(30)34(45)24-11-7-4-8-12-24/h3-18,37H,19-20H2,1-2H3 |
Clave InChI |
YRRVKIRCJAMXRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CNCC4=NN=C(N4C5=C(C=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B13866935.png)


